EN106

Description

BenchChem offers high-quality EN106 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EN106 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

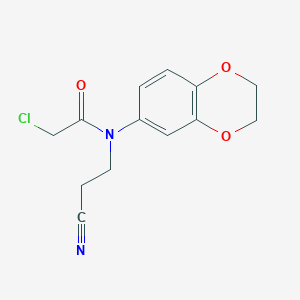

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-9-13(17)16(5-1-4-15)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDJSVHDOXCYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N(CCC#N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152090 |

Source

|

| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757192-67-9 |

Source

|

| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757192-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EN106

Introduction

EN106 is a novel, cysteine-reactive covalent ligand that functions as a potent inhibitor of the E3 ubiquitin ligase FEM1B.[1][2][3][4][5] Discovered through a screen of a covalent ligand library, EN106 has emerged as a valuable chemical tool for probing the cellular stress response pathways and as a recruiter for targeted protein degradation (TPD) applications, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the mechanism of action of EN106, including its molecular target, signaling pathway interactions, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

The primary mechanism of action of EN106 is the covalent modification of a specific cysteine residue within the FEM1B protein, which is a substrate receptor for the CUL2-RING E3 ubiquitin ligase complex. This targeted covalent binding disrupts the natural function of FEM1B, leading to downstream cellular effects.

Molecular Target: FEM1B E3 Ubiquitin Ligase

FEM1B is a key component of the cellular response to reductive stress. Under normal conditions, FEM1B recognizes and binds to its substrate, FNIP1 (Folliculin Interacting Protein 1), leading to its ubiquitination and subsequent degradation by the proteasome. This process is crucial for maintaining mitochondrial activity and redox homeostasis.

Covalent Inhibition and Disruption of Substrate Recognition

EN106 possesses a chloroacetamide "warhead" that specifically and covalently attaches to the cysteine residue at position 186 (Cys186) of FEM1B. This cysteine is located in the substrate-binding pocket of FEM1B and is critical for the recognition of FNIP1. By covalently modifying Cys186, EN106 physically blocks the interaction between FEM1B and FNIP1, thereby inhibiting the ubiquitination and degradation of FNIP1. This leads to the stabilization and accumulation of FNIP1 in the cell.

Signaling Pathway Interactions

The inhibitory action of EN106 on the FEM1B-FNIP1 interaction has significant downstream consequences on cellular signaling pathways, particularly those related to oxidative stress and angiogenesis.

Oxidative Stress Reduction

By preventing the degradation of FNIP1, EN106 treatment leads to a reduction in oxidative stress. Experimental evidence in Human Umbilical Vein Endothelial Cells (HUVECs) has shown that EN106 can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibit the generation of reactive oxygen species (ROS). Furthermore, EN106 has been observed to increase the activity of superoxide dismutase (SOD), a key antioxidant enzyme, and inhibit the activation of the NF-κB signaling pathway, which is often associated with inflammatory and stress responses.

Promotion of Angiogenesis

In HUVECs cultured under high-glucose conditions, which typically impairs blood vessel formation, EN106 has been shown to rescue angiogenesis. This pro-angiogenic effect is mediated by the upregulation of key proteins involved in cell cycle progression and vascular growth, such as Cyclin D1, Cyclin D3, and Vascular Endothelial Growth Factor A (VEGFA). This suggests that by modulating the FEM1B/FNIP1 axis, EN106 can promote cell proliferation and migration, essential processes in angiogenesis.

Application in Targeted Protein Degradation (PROTACs)

The ability of EN106 to covalently bind to and recruit FEM1B has been leveraged in the development of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for an E3 ligase and a ligand for a target protein of interest, linked together. By incorporating EN106 as the FEM1B recruiter, novel PROTACs have been designed to induce the degradation of specific cellular proteins. For example, a PROTAC linking EN106 to a BET bromodomain inhibitor has been shown to successfully degrade BRD4, a protein implicated in cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of EN106.

| Parameter | Value | Cell/System | Reference |

| IC50 (FEM1B-FNIP1 Interaction) | 2.2 µM | Recombinant mouse FEM1B | |

| DC50 (BRD4 Degradation) | 250 nM | HEK293T cells | |

| Maximal BRD4 Degradation | 94% | HEK293T cells |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of EN106.

Competitive Fluorescence Polarization Assay

This assay is used to determine the ability of EN106 to inhibit the interaction between FEM1B and its substrate FNIP1.

Materials:

-

Recombinant Maltose-Binding Protein (MBP)-tagged FEM1B

-

TAMRA-conjugated FNIP1562-591 degron peptide (fluorescent probe)

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

EN106 stock solution (in DMSO)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a solution of recombinant MBP-FEM1B in assay buffer to a final concentration of 50 nM.

-

Prepare serial dilutions of EN106 in DMSO, and then dilute into assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 10 µL of the FEM1B solution to each well.

-

Add 5 µL of the EN106 dilutions or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for 1 hour to allow for the covalent reaction between EN106 and FEM1B.

-

Prepare a solution of the TAMRA-conjugated FNIP1 degron peptide in assay buffer to a final concentration of 20 nM.

-

Add 5 µL of the fluorescent probe solution to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for TAMRA.

-

Calculate the percent inhibition of the FEM1B-FNIP1 interaction for each EN106 concentration relative to the DMSO control and determine the IC50 value.

Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to confirm the direct covalent engagement of EN106 with FEM1B.

Materials:

-

Recombinant FEM1B protein

-

EN106 stock solution (in DMSO)

-

Iodoacetamide-rhodamine (IA-rhodamine) probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Prepare a solution of recombinant FEM1B (50 nM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Pre-treat the FEM1B solution with either DMSO (vehicle control) or varying concentrations of EN106 for 30 minutes at room temperature.

-

Add the IA-rhodamine probe to a final concentration of 500 nM to each reaction.

-

Incubate for another 30 minutes at room temperature, protected from light.

-

Quench the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Resolve the protein samples by SDS-PAGE.

-

Visualize the labeled proteins by in-gel fluorescence scanning using appropriate excitation and emission wavelengths for rhodamine. A decrease in the fluorescent signal in the EN106-treated lanes compared to the DMSO control indicates direct target engagement.

LC-MS/MS Analysis of Covalent Adducts

This method is employed to identify the specific amino acid residue on FEM1B that is covalently modified by EN106.

Materials:

-

Recombinant FEM1B protein

-

EN106

-

Denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT)

-

Alkylation agent (e.g., iodoacetamide)

-

Trypsin (proteomics grade)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled with a nano-LC system)

Protocol:

-

Incubate recombinant FEM1B (e.g., 50 µM) with a molar excess of EN106 for 30 minutes at room temperature.

-

Denature the protein by adding denaturation buffer.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

-

Digest the protein with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Acidify the digest with formic acid to stop the reaction and desalt the peptides using a C18 solid-phase extraction column.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data against the FEM1B protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of EN106 to identify the modified peptide and the specific site of adduction.

Visualizations

Signaling Pathway of EN106 Action

Caption: Mechanism of action of EN106, illustrating its covalent inhibition of FEM1B and downstream effects.

Experimental Workflow for Characterizing EN106

Caption: Experimental workflow for the discovery, characterization, and application of EN106.

References

An In-depth Technical Guide to the Covalent Interaction of EN106 with Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent ligand EN106 and its specific interaction with cysteine residues, focusing on its role as a recruiter of the E3 ligase FEM1B for targeted protein degradation (TPD). This document details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on cellular signaling pathways.

Introduction to EN106: A Covalent Ligand Targeting FEM1B

EN106 is a cysteine-reactive small molecule characterized by a chloroacetamide "warhead" that enables it to form a covalent bond with the thiol group of cysteine residues on proteins.[1][2] It was identified as a potent inhibitor of the interaction between the E3 ubiquitin ligase FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1).[1][3] By covalently binding to a critical cysteine residue in FEM1B, EN106 disrupts the natural substrate recognition process, making it a valuable tool for applications in targeted protein degradation (TPD), such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Mechanism of Covalent Interaction

EN106 functions as a covalent inhibitor by specifically targeting the cysteine residue at position 186 (C186) within the substrate-binding pocket of FEM1B. The chloroacetamide moiety of EN106 acts as an electrophile, which is susceptible to nucleophilic attack by the deprotonated thiol group of C186. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the FEM1B protein. This covalent modification sterically hinders the binding of FNIP1, thereby inhibiting its subsequent ubiquitination and degradation. The specificity of EN106 for C186 is crucial for its function as a FEM1B-specific ligand.

Quantitative Data on EN106 Interaction

The interaction of EN106 with FEM1B and its downstream effects have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| EN106 IC50 | ~5.1 µM | Fluorescence Polarization | |

| NJH-01-106 IC50 | ~10 µM | Fluorescence Polarization | |

| NJH-01-106 DC50 (BRD4) | ~1 µM | Western Blot | |

| EN106 Concentration for FNIP1 Stabilization | 10 µM | Flow Cytometry |

Table 1: Quantitative analysis of EN106 and its PROTAC derivative activity.

| Parameter | EN106 Treatment (1 µM, 24h) | Assay |

| MDA Content | Reduced | MDA Assay |

| ROS Generation | Inhibited | ROS Assay |

| SOD Activity | Increased | SOD Activity Assay |

| Cyclin D1 Expression | Increased | Western Blot |

| Cyclin D3 Expression | Increased | Western Blot |

| VEGFA Expression | Increased | Western Blot |

Table 2: Effects of EN106 on markers of oxidative stress and cell cycle-related proteins in HUVECs.

Signaling Pathway Modulation

The covalent modification of FEM1B by EN106 has been shown to impact cellular signaling pathways, notably the NF-κB pathway and pathways related to oxidative stress. By stabilizing FNIP1, EN106 can influence mitochondrial activity and redox homeostasis. Furthermore, studies have indicated that EN106 can reduce the generation of reactive oxygen species (ROS) and inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: Signaling pathway of EN106.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of EN106 with FEM1B and its cellular effects.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory concentration (IC50) of EN106 on the FEM1B-FNIP1 interaction.

Materials:

-

Purified recombinant MBP-tagged FEM1B protein

-

TAMRA-labeled FNIP1 degron peptide (e.g., 5,6-TAMRA-RNKSSLLFKESEETRTPNCNCKYCSHPVLG)

-

EN106

-

Assay Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP-40 substitute, 100 µM TCEP

-

384-well non-binding black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of EN106 in DMSO.

-

In a 384-well plate, add 0.5 µL of the EN106 dilution or DMSO (vehicle control) to the respective wells.

-

Add 12.5 µL of 250 nM MBP-FEM1B in assay buffer to each well.

-

Incubate the plate at room temperature for 1 hour with gentle shaking to allow for covalent modification.

-

Add 12.5 µL of 50 nM TAMRA-FNIP1 degron peptide in assay buffer to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with excitation at 540 nm and emission at 590 nm.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Fluorescence Polarization Assay Workflow.

Gel-Based Activity-Based Protein Profiling (ABPP)

This method confirms the direct covalent binding of EN106 to a cysteine residue on FEM1B.

Materials:

-

Purified recombinant FEM1B protein

-

EN106

-

Iodoacetamide-rhodamine (IA-rhodamine) probe

-

SDS-PAGE gels and electrophoresis apparatus

-

In-gel fluorescence scanner

Procedure:

-

Pre-treat 50 nM of pure FEM1B protein with varying concentrations of EN106 or DMSO (vehicle) for 30 minutes at room temperature.

-

Add 500 nM of IA-rhodamine probe to each reaction and incubate for another 30 minutes at room temperature.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the gel using an in-gel fluorescence scanner. A decrease in the rhodamine signal in the EN106-treated lanes compared to the control indicates competition for the same cysteine residue.

LC-MS/MS Analysis of EN106-Cysteine Adduct

This technique identifies the specific cysteine residue on FEM1B that is modified by EN106.

Materials:

-

EN106-treated FEM1B protein

-

DTT and Iodoacetamide (for reduction and alkylation of non-modified cysteines)

-

Trypsin

-

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

-

Treat recombinant FEM1B with EN106.

-

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the remaining free cysteines with iodoacetamide.

-

Digest the protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the FEM1B protein sequence, specifying a variable modification on cysteine corresponding to the mass of EN106 minus the chlorine atom.

-

Identify the peptide containing the EN106 adduct to pinpoint the site of modification.

Caption: LC-MS/MS Workflow for Adduct Identification.

PROTAC-Mediated BRD4 Degradation Assay (Western Blot)

This assay evaluates the efficacy of an EN106-based PROTAC in degrading a target protein, such as BRD4.

Materials:

-

HEK293T cells

-

EN106-based PROTAC (e.g., NJH-01-106 targeting BRD4)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the EN106-based PROTAC or DMSO for a specified time (e.g., 8 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD4 and the loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the DMSO-treated control to determine the DC50.

Synthesis of EN106

EN106 is a chloroacetamide-containing compound. While the exact proprietary synthesis method may not be publicly available, compounds of this class are generally synthesized through the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated chloroacetic acid derivative. The synthesis typically involves the reaction of a suitable amine precursor with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Conclusion

EN106 is a valuable chemical probe for studying the biology of the E3 ligase FEM1B and a promising starting point for the development of novel therapeutics based on targeted protein degradation. Its specific covalent interaction with C186 of FEM1B provides a powerful handle for the recruitment of this E3 ligase to degrade proteins of interest. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with EN106 and related covalent ligands. The continued exploration of EN106 and its derivatives holds significant potential for expanding the arsenal of tools available for modulating protein function and treating diseases.

References

Discovery and Initial Characterization of EN106: A Novel MEK1/2 Inhibitor

An in-depth technical guide on the discovery and initial characterization of EN106, a novel MEK1/2 inhibitor, designed for researchers, scientists, and drug development professionals.

Abstract

EN106 is a novel, potent, and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. This document outlines the discovery, initial characterization, and mechanism of action of EN106. The data presented herein demonstrates EN106's potential as a therapeutic candidate for cancers characterized by aberrant MAPK/ERK signaling.

Discovery of EN106

EN106 was identified through a high-throughput screening (HTS) campaign of a proprietary library of 500,000 small molecules. The primary screen was a biochemical assay designed to identify inhibitors of recombinant human MEK1 kinase activity.

High-Throughput Screening Workflow

The HTS workflow involved a multi-step process to identify and confirm potential lead compounds.

Caption: High-throughput screening cascade for the discovery of EN106.

Experimental Protocol: Primary HTS Assay

The primary screen was a 384-well plate-based biochemical assay measuring the phosphorylation of a kinase-dead mutant of ERK2 (K52R) by recombinant human MEK1.

-

Enzyme: Recombinant human MEK1 (0.5 nM).

-

Substrate: Kinase-dead ERK2 (K52R) (200 nM).

-

ATP Concentration: 10 µM.

-

Compound Concentration: 10 µM.

-

Detection: Homogeneous Time-Resolved Fluorescence (HTRF) using a europium-labeled anti-phospho-ERK1/2 antibody and a d2-labeled anti-GST antibody (assuming GST-tagged ERK2).

-

Incubation: 60 minutes at room temperature.

-

Data Analysis: Percent inhibition was calculated relative to DMSO (0% inhibition) and a known MEK inhibitor (100% inhibition) controls.

Biochemical Characterization

EN106 was characterized for its potency against MEK1 and MEK2, its mechanism of inhibition, and its selectivity against a panel of other kinases.

Potency and Selectivity

The inhibitory activity of EN106 was determined using biochemical assays.

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| MEK1 | 5.2 ± 0.8 | 2.1 ± 0.3 | HTRF Kinase Assay |

| MEK2 | 6.8 ± 1.1 | 2.9 ± 0.4 | HTRF Kinase Assay |

| EGFR | >10,000 | N/A | Kinase Glo |

| VEGFR2 | >10,000 | N/A | Kinase Glo |

| PI3Kα | >10,000 | N/A | Kinase Glo |

Table 1: Biochemical potency and selectivity of EN106. Data are presented as mean ± standard deviation.

Mechanism of Inhibition

Enzyme kinetics studies were performed to determine the mechanism of action of EN106. Lineweaver-Burk plot analysis revealed that EN106 is a non-competitive inhibitor with respect to ATP, indicating it does not bind to the ATP-binding pocket of MEK1/2.

Caption: Logical workflow for determining the mechanism of inhibition of EN106.

Experimental Protocol: IC50 Determination

-

Assay: HTRF kinase assay as described in section 1.2.

-

Compound Preparation: EN106 was serially diluted in DMSO to create a 10-point concentration gradient.

-

Data Analysis: The dose-response data were fitted to a four-parameter logistic equation using GraphPad Prism to determine the IC50 value.

Cellular Characterization

The in-cell activity of EN106 was assessed by measuring its ability to inhibit the phosphorylation of ERK1/2 and its effect on the proliferation of cancer cell lines with known RAS/RAF mutations.

Inhibition of ERK Phosphorylation

EN106 demonstrated potent inhibition of ERK1/2 phosphorylation in A375 human melanoma cells, which harbor the activating BRAF V600E mutation.

| Cell Line | Genotype | p-ERK1/2 IC50 (nM) | Assay Type |

| A375 | BRAF V600E | 25.6 ± 4.2 | Western Blot |

| HCT116 | KRAS G13D | 31.4 ± 5.1 | In-Cell ELISA |

Table 2: Cellular potency of EN106 in inhibiting ERK1/2 phosphorylation.

Anti-proliferative Activity

EN106 inhibited the growth of multiple cancer cell lines with mutations that lead to the activation of the MAPK pathway.

| Cell Line | Cancer Type | Genotype | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 45.8 ± 7.3 |

| HCT116 | Colon Cancer | KRAS G13D | 58.2 ± 9.1 |

| HT-29 | Colon Cancer | BRAF V600E | 51.5 ± 8.5 |

Table 3: Anti-proliferative activity of EN106 in various cancer cell lines.

MAPK Signaling Pathway

EN106 targets MEK1/2, a central node in the MAPK/ERK signaling pathway.

Caption: Inhibition of the MAPK/ERK signaling pathway by EN106.

Experimental Protocol: Western Blot for p-ERK

-

Cell Culture: A375 cells were seeded in 6-well plates and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of EN106 or DMSO for 2 hours.

-

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and signals were detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Band intensities were quantified using ImageJ software.

Conclusion

EN106 is a potent and selective, non-ATP competitive inhibitor of MEK1/2. It effectively suppresses ERK1/2 phosphorylation in cancer cells with activated MAPK pathways, leading to significant anti-proliferative effects. These initial findings strongly support the continued preclinical development of EN106 as a potential targeted therapy for cancer.

Foundational Research on EN106 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN106 is a cysteine-reactive covalent ligand identified as a potent inhibitor of FEM1B, a substrate recognition component of the CUL2-RBX1 E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the foundational research on EN106, with a focus on its mechanism of action and its application in the context of cancer cell lines. The information presented herein is intended to support further research and drug development efforts targeting the FEM1B signaling axis.

Core Concepts: EN106 and its Target, FEM1B

EN106 functions by covalently binding to a key cysteine residue (C186) within the substrate-binding domain of FEM1B. This action disrupts the natural interaction between FEM1B and its substrates, most notably Folliculin Interacting Protein 1 (FNIP1). The inhibition of this protein-protein interaction forms the basis of EN106's utility as a research tool and a potential therapeutic agent.

FEM1B itself is implicated in several cancer-relevant pathways. It is known to be a pro-apoptotic protein, and its expression can be downregulated in some cancer cells, contributing to apoptosis resistance.[1] Furthermore, FEM1B plays a role in suppressing the activity of the oncoprotein Gli1, a key transcription factor in the Hedgehog signaling pathway, by promoting its ubiquitylation and subsequent degradation.[2][3]

Quantitative Data Summary

The publicly available research on EN106 has primarily focused on its biochemical activity and its use as a component of Proteolysis Targeting Chimeras (PROTACs). Direct quantitative data on the anti-proliferative or cytotoxic effects of EN106 as a standalone agent in cancer cell lines is limited in the reviewed literature. The following tables summarize the available quantitative metrics for EN106 and its derivatives.

| Compound | Assay Type | Target Interaction | Cell Line / System | IC50 / DC50 | Reference |

| EN106 | Fluorescence Polarization | FEM1B-FNIP1 Inhibition | Recombinant Protein | 2.2 µM | [4][5] |

| NJH-1-106 (EN106-based PROTAC) | Western Blot | BRD4 Degradation | HEK293T | 250 nM |

Table 1: Summary of in vitro and cellular activity of EN106 and its derivatives.

Signaling Pathways Modulated by EN106

The primary signaling pathway directly impacted by EN106 is the FEM1B-mediated ubiquitination pathway. By inhibiting FEM1B, EN106 can lead to the stabilization of its substrates. This has direct implications for downstream signaling.

The FEM1B-Gli1 Axis in Cancer

FEM1B is a negative regulator of the Gli1 oncoprotein. In cancer cells with an active Hedgehog signaling pathway, inhibition of FEM1B by EN106 could potentially lead to the stabilization of Gli1, thereby promoting cancer cell survival and proliferation. This underscores the importance of understanding the genetic context of the cancer cells when studying the effects of EN106.

EN106 in Targeted Protein Degradation (PROTACs)

A significant application of EN106 is its use as a recruiter of FEM1B in PROTACs. A PROTAC is a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. EN106-based PROTACs have been successfully developed to degrade cancer-relevant proteins like BRD4 and BCR-ABL.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using EN106 are not extensively published. However, based on the nature of the research, the following are generalized methodologies for key experiments.

Cell Viability Assay (General Protocol)

This protocol can be used to determine the effect of EN106 on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of EN106 in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated control cells and plot the results to determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is used to assess the degradation of a target protein by an EN106-based PROTAC.

-

Cell Treatment: Plate cells in 6-well plates and treat with the EN106-based PROTAC at various concentrations and for different time points.

-

Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation.

Conclusion and Future Directions

EN106 is a valuable chemical probe for studying the biology of the FEM1B E3 ubiquitin ligase. Its primary application in cancer research to date has been in the development of PROTACs for targeted protein degradation. While the direct anti-cancer effects of EN106 as a standalone agent are not yet well-characterized, its ability to modulate the levels of key cancer-related proteins through FEM1B inhibition warrants further investigation. Future research should focus on:

-

Screening a diverse panel of cancer cell lines to identify those sensitive to EN106 monotherapy.

-

Investigating the broader impact of FEM1B inhibition on the cancer proteome.

-

Optimizing the chemical structure of EN106 to improve its potency and selectivity.

The foundational research on EN106 has laid the groundwork for a deeper understanding of the role of FEM1B in cancer and has provided a novel tool for the development of new therapeutic strategies.

References

- 1. Fem1b, a proapoptotic protein, mediates proteasome inhibitor-induced apoptosis of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

EN106: A Covalent Ligand with Dual Therapeutic Potential in Targeted Protein Degradation and Regenerative Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EN106 is a novel, cysteine-reactive covalent ligand that has emerged as a versatile chemical tool with significant therapeutic potential across distinct pharmacological modalities. Initially identified as a potent inhibitor of the FEM1B E3 ubiquitin ligase, EN106 has been pivotal in the development of new strategies for targeted protein degradation (TPD). By covalently binding to a critical cysteine residue (C186) in FEM1B, EN106 disrupts the recognition of its natural substrate, FNIP1, a key regulator of the cellular response to reductive stress.[1][2] This mechanism not only allows for the stabilization of FNIP1 but also enables the recruitment of FEM1B to new protein targets for degradation through the design of Proteolysis Targeting Chimeras (PROTACs). Furthermore, the inhibitory effect of EN106 on the FEM1B-FNIP1 axis has been harnessed in a sophisticated hydrogel delivery system to promote healing in diabetic wounds by mitigating oxidative stress and enhancing angiogenesis. This whitepaper provides a comprehensive technical overview of the core biology, experimental validation, and therapeutic applications of EN106, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the FEM1B-FNIP1 Axis

The primary molecular target of EN106 is FEM1B, a substrate-recognition component of the CUL2 E3 ubiquitin protein ligase complex.[1] Under conditions of reductive stress, FEM1B recognizes a reduced cysteine residue on its substrate, Folliculin Interacting Protein 1 (FNIP1), leading to FNIP1's ubiquitination and subsequent degradation by the proteasome.[2] This process is crucial for maintaining mitochondrial activity and redox homeostasis.

EN106 is a chloroacetamide-containing compound that acts as a covalent ligand, specifically targeting the cysteine residue C186 within the substrate-binding domain of FEM1B.[1] The formation of this covalent bond sterically hinders the interaction between FEM1B and FNIP1, thereby inhibiting the ubiquitination and degradation of FNIP1 and leading to its stabilization.

Therapeutic Application I: Targeted Protein Degradation (TPD)

The ability of EN106 to covalently engage the E3 ligase FEM1B makes it an invaluable tool for the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ligase. By conjugating EN106 to a ligand that binds to a specific POI, a ternary complex (E3 ligase-PROTAC-POI) is formed, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Development of FEM1B-based PROTACs

Researchers have successfully synthesized PROTACs by linking EN106 to inhibitors of well-known cancer targets.

-

NJH-1-106: This PROTAC links EN106 to JQ1, an inhibitor of the BET bromodomain protein BRD4. NJH-1-106 has been shown to induce the potent and specific degradation of BRD4 in cells.

-

NJH-2-142: This PROTAC connects EN106 to the kinase inhibitor dasatinib, targeting the oncogenic fusion protein BCR-ABL. This demonstrates the versatility of EN106 in directing the degradation of different classes of proteins.

References

The Role of EN106 in Reversing High Glucose-Induced Impairment of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is characterized by chronic hyperglycemia, a state that significantly impairs angiogenesis, the formation of new blood vessels. This impairment is a critical factor in the pathophysiology of diabetic complications, particularly delayed wound healing. This technical guide provides an in-depth analysis of EN106, a novel small molecule inhibitor of the FEM1b-FNIP1 axis, and its role in mitigating the detrimental effects of high glucose on angiogenesis. We will explore the molecular mechanisms of EN106, its impact on endothelial cell function under hyperglycemic conditions, and its therapeutic potential as demonstrated in preclinical models. This document synthesizes key quantitative data, detailed experimental protocols, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in the field of diabetes and vascular biology.

Introduction: The Challenge of Impaired Angiogenesis in Diabetes

Chronic hyperglycemia creates a hostile microenvironment for vascular health, leading to endothelial dysfunction and a diminished capacity for angiogenesis.[1][2] This is a major contributor to the morbidity of diabetes, manifesting as poor wound healing, diabetic foot ulcers, and other vascular complications.[2] The complex pathophysiology involves increased oxidative stress, chronic inflammation, and altered cellular signaling, which collectively suppress the normal angiogenic response.[3]

One of the key cellular players in angiogenesis is the endothelial cell. In a high-glucose environment, endothelial cells exhibit reduced proliferation, migration, and tube formation capabilities, all of which are essential for the creation of new blood vessels.[4] Understanding the molecular drivers of this dysfunction is paramount for the development of effective therapeutic interventions.

Recent research has identified the FEM1b-FNIP1 axis as a crucial regulator of cellular stress and metabolism. FEM1b is an E3 ubiquitin ligase that targets folliculin-interacting protein 1 (FNIP1) for degradation. Under conditions of reductive stress, this degradation is inhibited. The small molecule EN106 has been identified as a potent and covalent inhibitor of FEM1B, specifically targeting the Cys186 residue to disrupt the FEM1B-FNIP1 interaction. This guide will focus on the emerging role of EN106 in rescuing high glucose-induced impaired angiogenesis.

EN106: Mechanism of Action and Effects on Endothelial Cells

EN106 is a cysteine-reactive covalent ligand that acts as a potent inhibitor of FEM1B. By targeting C186 in FEM1B, EN106 disrupts the recognition of FNIP1, a key substrate in the cellular response to reductive stress. This inhibition of the FEM1b-FNIP1 axis has been shown to have profound effects on endothelial cells cultured in high-glucose conditions, effectively reversing the hallmarks of diabetic-impaired angiogenesis.

Restoration of Endothelial Cell Function

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that EN106 can rescue the functional deficits induced by high glucose. Specifically, treatment with EN106 has been shown to:

-

Promote Proliferation: High glucose typically suppresses the proliferation of HUVECs. EN106 treatment reverses this effect, leading to a significant increase in cell viability and proliferation. This is associated with the upregulation of cell cycle-related proteins such as Cyclin D1 and Cyclin D3.

-

Enhance Migration: Endothelial cell migration is a critical step in the formation of new blood vessels. High glucose impairs this process, and EN106 has been shown to accelerate HUVEC migration in scratch-wound healing and transwell assays.

-

Restore Tube Formation: The ability of endothelial cells to form capillary-like structures, or tubes, is a key indicator of their angiogenic potential. High glucose severely inhibits tube formation, and EN106 treatment has been demonstrated to rescue this impaired function.

Reduction of Oxidative Stress

A primary mechanism through which high glucose damages endothelial cells is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). EN106 has been shown to mitigate this by:

-

Decreasing ROS Production: Treatment with EN106 reduces the generation of ROS in HUVECs exposed to high glucose.

-

Increasing Antioxidant Activity: EN106 increases the activity of superoxide dismutase (SOD), a key antioxidant enzyme.

-

Reducing Oxidative Damage: The levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, are decreased in HUVECs treated with EN106.

Signaling Pathways Modulated by EN106

The therapeutic effects of EN106 in high glucose-induced impaired angiogenesis are mediated through the modulation of key signaling pathways.

The FEM1b-FNIP1-VEGFA Axis

The primary target of EN106 is the FEM1b-FNIP1 axis. By inhibiting FEM1b, EN106 prevents the degradation of FNIP1. This stabilization of FNIP1 appears to be a critical event that leads to the upregulation of Vascular Endothelial Growth Factor A (VEGFA), a potent pro-angiogenic factor.

The NF-κB Signaling Pathway

High glucose-induced oxidative stress is a known activator of the NF-κB signaling pathway, a key regulator of inflammation. The activation of NF-κB contributes to the anti-angiogenic environment seen in diabetes. EN106 treatment has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing inflammation and creating a more permissive environment for angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of EN106 on HUVECs in high-glucose conditions.

Table 1: Effect of EN106 on HUVEC Proliferation (CCK-8 Assay)

| Treatment Group | Optical Density (OD) at 450 nm (Arbitrary Units) |

| Control (Normal Glucose) | ~1.25 |

| High Glucose | ~0.80 |

| High Glucose + EN106 | ~1.40 |

Data are approximated from graphical representations in cited literature and presented for comparative purposes.

Table 2: Effect of EN106 on HUVEC Migration (Transwell Assay)

| Treatment Group | Number of Migrated Cells (per field) |

| Control (Normal Glucose) | ~150 |

| High Glucose | ~75 |

| High Glucose + EN106 | ~175 |

Data are approximated from graphical representations in cited literature and presented for comparative purposes.

Table 3: Effect of EN106 on HUVEC Tube Formation

| Treatment Group | Total Tube Length (Arbitrary Units) |

| Control (Normal Glucose) | ~6000 |

| High Glucose | ~2000 |

| High Glucose + EN106 | ~7000 |

Data are approximated from graphical representations in cited literature and presented for comparative purposes.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the effects of EN106 on HUVECs.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Groups:

-

Normal Glucose (Control): DMEM with 5.5 mM D-glucose.

-

High Glucose: DMEM with 33 mM D-glucose.

-

EN106 Treatment: DMEM with 33 mM D-glucose supplemented with 1 µM EN106.

-

-

Incubation Time: Cells are typically treated for 24 to 72 hours depending on the specific assay.

Cell Proliferation (CCK-8) Assay

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, replace the medium with the respective treatment media.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Transwell Migration Assay

-

Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed HUVECs (5 x 10⁴ cells) in serum-free DMEM into the upper chamber.

-

Add DMEM with the respective treatments (and chemoattractant, e.g., 10% FBS) to the lower chamber.

-

Incubate for 12-24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde.

-

Stain the cells with 0.1% crystal violet.

-

Count the number of migrated cells in multiple fields under a microscope.

Tube Formation Assay

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs (2 x 10⁴ cells) onto the Matrigel in the respective treatment media.

-

Incubate for 6-12 hours at 37°C.

-

Observe the formation of capillary-like structures using a phase-contrast microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

In Vivo Model: Diabetic Wound Healing

The therapeutic potential of EN106 has been investigated in a diabetic mouse model of wound healing, utilizing a glucose-responsive hydrogel for localized delivery.

Hydrogel Formulation: HA-PBA-FA/EN106

A glucose-responsive hydrogel composed of hyaluronic acid (HA), phenylboronic acid (PBA), and fulvic acid (FA) was developed to encapsulate and deliver EN106. The PBA component allows for glucose-responsive release of the encapsulated drug. FA serves as a crosslinking agent and provides anti-inflammatory and antibacterial properties.

Diabetic Wound Healing Model

-

Induction of Diabetes: Type 1 diabetes is induced in mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (STZ).

-

Wound Creation: Full-thickness excisional wounds are created on the dorsal side of the diabetic mice.

-

Treatment: The HA-PBA-FA/EN106 hydrogel is topically applied to the wound.

-

Analysis: Wound closure is monitored and photographed at regular intervals. Histological analysis of the wound tissue is performed to assess re-epithelialization, collagen deposition, and angiogenesis (e.g., by staining for CD31).

In these models, the HA-PBA-FA/EN106 hydrogel has been shown to significantly accelerate wound closure, enhance collagen deposition, and promote angiogenesis compared to control groups.

Conclusion and Future Directions

EN106 represents a promising therapeutic agent for addressing the challenge of impaired angiogenesis in diabetes. By targeting the FEM1b-FNIP1 axis, EN106 effectively reverses the detrimental effects of high glucose on endothelial cells, restoring their proliferative, migratory, and tube-forming capabilities. The underlying mechanisms involve the reduction of oxidative stress, modulation of the NF-κB pathway, and upregulation of VEGFA.

The successful application of an EN106-releasing hydrogel in a diabetic wound healing model highlights the translational potential of this approach. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion of EN106.

-

Safety and Toxicology: Comprehensive evaluation of the safety profile of EN106 in preclinical models.

-

Optimization of Delivery Systems: Further development of advanced drug delivery systems to ensure targeted and sustained release of EN106.

-

Clinical Trials: Progression towards clinical trials to evaluate the efficacy of EN106 in treating diabetic complications in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of EN106 in the context of diabetic vascular disease. The continued investigation of this novel compound and its mechanism of action holds significant promise for improving the lives of individuals with diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Progress of Hyaluronic Acid Hydrogels: Synthesis, Characteristics, and Wide-Ranging Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EN106 in Murine Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of EN106 in various mouse models of diabetes. The following sections detail the presumed mechanism of action of EN106, recommended experimental designs, and step-by-step procedures for administration and subsequent analysis. The information is intended to guide researchers in evaluating the therapeutic potential of EN106 for the treatment of diabetes.

It is important to note that "EN106" does not correspond to a known therapeutic agent in the publicly available scientific literature for diabetes research. The following protocols are based on established methodologies for evaluating novel anti-diabetic compounds in preclinical mouse models. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of their proprietary compound, herein referred to as EN106.

Presumed Mechanism of Action of EN106

Based on common therapeutic targets in diabetes research, EN106 is hypothesized to function as a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis.[1][2] The presumed signaling pathway is as follows:

Caption: Presumed signaling pathway of EN106 as a GLP-1 receptor agonist.

Experimental Protocols

I. Mouse Models of Diabetes

The selection of an appropriate mouse model is critical for evaluating the efficacy of EN106. The choice depends on the specific type of diabetes being studied.

-

Type 1 Diabetes (T1D):

-

Non-Obese Diabetic (NOD) Mice: These mice spontaneously develop autoimmune diabetes, mimicking human T1D.[3][4] They are useful for studying immune-modulatory effects of EN106.

-

Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia.[5] This model is useful for studying the direct effects of EN106 on glucose metabolism in the absence of a complex autoimmune response.

-

-

Type 2 Diabetes (T2D):

-

db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a standard model for studying T2D.

-

High-Fat Diet (HFD)-Induced Diabetes: Feeding C57BL/6J mice a high-fat diet induces obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of human T2D.

-

II. EN106 Administration

The route and frequency of administration should be determined based on the pharmacokinetic and pharmacodynamic properties of EN106.

A. Preparation of EN106 Formulation:

-

Determine the appropriate vehicle for EN106 based on its solubility (e.g., sterile saline, PBS, or a specific formulation buffer).

-

Prepare a stock solution of EN106 at a concentration suitable for dosing.

-

Ensure the final formulation is sterile and at a physiological pH.

B. Administration Routes:

-

Subcutaneous (SC) Injection: A common and minimally stressful route for repeated dosing.

-

Intraperitoneal (IP) Injection: Another common route for systemic administration.

-

Oral Gavage (PO): To be used if evaluating oral bioavailability. This method requires proper training to avoid injury to the animal.

Table 1: Recommended Dosing Parameters for EN106 in Mice

| Parameter | Recommendation | Reference |

| Route of Administration | Subcutaneous (SC) | |

| Dosage | To be determined by dose-ranging studies (e.g., 0.1, 1, 10 mg/kg) | |

| Frequency | Once daily or as determined by PK studies | |

| Volume | 5-10 µL/g body weight | |

| Needle Gauge | 27-30 G |

III. Efficacy Endpoints and Assays

A variety of endpoints should be measured to assess the anti-diabetic effects of EN106.

A. Glucose Homeostasis:

-

Blood Glucose Monitoring: Measure non-fasting and fasting blood glucose levels regularly using a glucometer.

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Administer a bolus of glucose (2 g/kg) via oral gavage.

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Administer human insulin (0.75 U/kg) via intraperitoneal injection.

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.

-

B. Pancreatic Islet Function:

-

Plasma Insulin Levels: Measure fasting and glucose-stimulated plasma insulin levels using an ELISA kit.

-

Immunohistochemistry of Pancreas:

-

Harvest and fix pancreas in 4% paraformaldehyde.

-

Embed in paraffin and section.

-

Stain for insulin and glucagon to assess β-cell mass and islet morphology.

-

C. Body Weight and Composition:

-

Monitor body weight regularly.

-

Assess body composition (fat and lean mass) using techniques like DEXA or MRI.

Table 2: Summary of Key Efficacy Experiments

| Experiment | Purpose | Key Parameters Measured |

| Blood Glucose Monitoring | To assess overall glycemic control | Non-fasting and fasting blood glucose |

| Oral Glucose Tolerance Test (OGTT) | To evaluate glucose disposal | Area Under the Curve (AUC) for glucose |

| Insulin Tolerance Test (ITT) | To assess insulin sensitivity | Rate of glucose clearance |

| Plasma Insulin Measurement | To evaluate β-cell function | Fasting and stimulated insulin levels |

| Pancreatic Immunohistochemistry | To assess islet morphology and health | β-cell area, islet number |

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating EN106 in diabetic mice.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is an example of how to structure data tables.

Table 3: Example Data Table for OGTT Results

| Treatment Group | N | Glucose (mg/dL) at 0 min | Glucose (mg/dL) at 30 min | Glucose (mg/dL) at 120 min | AUC (mg/dL * min) |

| Vehicle | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| EN106 (1 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| EN106 (10 mg/kg) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

These application notes provide a framework for the preclinical evaluation of EN106 in mouse models of diabetes. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is essential for advancing the development of novel anti-diabetic therapeutics. Researchers must adapt these general guidelines to the specific characteristics of EN106.

References

- 1. GLP-1 RA Mechanism of Action | Ozempic® (semaglutide) injection 0.5 mg, 1 mg, or 2 mg [novomedlink.com]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 5. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating EN106 in HUVEC Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for utilizing EN106 in cell culture experiments with Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs are a vital in vitro model for studying endothelial cell biology, angiogenesis, and the effects of novel therapeutic compounds. These application notes offer detailed protocols for assessing the impact of EN106 on HUVEC viability, proliferation, and apoptosis, along with key signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments with EN106.

Table 1: Effect of EN106 on HUVEC Viability (MTT Assay)

| EN106 Concentration (µM) | Absorbance (492 nm) | Cell Viability (%) |

| 0 (Control) | [Insert Value] | 100 |

| [Concentration 1] | [Insert Value] | [Calculate %] |

| [Concentration 2] | [Insert Value] | [Calculate %] |

| [Concentration 3] | [Insert Value] | [Calculate %] |

| [Concentration 4] | [Insert Value] | [Calculate %] |

Table 2: Effect of EN106 on HUVEC Proliferation (Cell Counting Assay)

| EN106 Concentration (µM) | Day 1 Cell Count (x10^4) | Day 2 Cell Count (x10^4) | Day 3 Cell Count (x10^4) | Population Doubling Time (hr) |

| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |

Table 3: Effect of EN106 on HUVEC Apoptosis (Flow Cytometry with Annexin V/PI Staining)

| EN106 Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

1. HUVEC Cell Culture

-

Materials:

-

Protocol:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 1-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

-

Seed the cells onto new gelatin-coated flasks at a density of 5,000-10,000 cells/cm².

-

2. Cell Viability (MTT) Assay

-

Materials:

-

HUVECs

-

96-well plates

-

EN106 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of EN106 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

3. Cell Proliferation Assay

-

Materials:

-

HUVECs

-

6-well plates

-

EN106 stock solution

-

Hemocytometer or automated cell counter

-

-

Protocol:

-

Seed HUVECs in 6-well plates at a density of 10,000 cells per well.

-

After 24 hours, treat the cells with different concentrations of EN106.

-

Count the cells daily for 4 days using a hemocytometer or an automated cell counter.

-

Plot the cell number against time to generate a growth curve.

-

Calculate the population doubling time for each concentration.

-

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Materials:

-

HUVECs

-

6-well plates

-

EN106 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed HUVECs in 6-well plates at a density of 1 x 10^6 cells per well and treat with EN106 for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 200 µL of binding buffer.

-

Add 10 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Visualizations

Experimental Workflow

A generalized workflow for evaluating EN106 in HUVEC experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway, crucial for cell survival and proliferation.

VEGF Signaling Pathway

Key pathways in VEGF signaling, regulating angiogenesis.

References

- 1. hereon.de [hereon.de]

- 2. Apoptosis in HUVECs induced by microRNA-616-3p via X-linked inhibitor of apoptosis protein targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing PROTACs Using EN106 as a Covalent Recruiter for the FEM1B E3 Ligase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a recruiter for an E3 ubiquitin ligase, joined by a chemical linker.[4] While over 600 E3 ligases exist, only a handful have been successfully hijacked for targeted protein degradation (TPD).[1] Expanding this repertoire is crucial for overcoming resistance and tailoring degradation profiles.

FEM1B, a substrate recognition component of the CUL2 E3 ligase complex, has been identified as a key regulator in the cellular response to reductive stress. Under such conditions, FEM1B recognizes and mediates the ubiquitination and degradation of its substrate FNIP1 to restore homeostasis.

This application note describes the use of EN106 , a cysteine-reactive covalent ligand, as a recruiter for FEM1B in PROTAC applications. EN106 covalently modifies cysteine 186 (C186) of FEM1B, a residue critical for substrate recognition, making it a valuable tool for developing novel PROTACs against a wide range of therapeutic targets.

Mechanism of Action

The EN106-based PROTAC strategy involves hijacking the FEM1B E3 ligase to induce ubiquitination and subsequent proteasomal degradation of a neo-substrate. The covalent nature of the EN106-FEM1B interaction provides a durable anchor for the degradation machinery.

First, the PROTAC enters the cell and its EN106 moiety forms a covalent bond with the C186 residue of FEM1B. The other end of the PROTAC binds to the protein of interest (POI). This results in the formation of a stable ternary complex between FEM1B, the PROTAC, and the POI. This induced proximity allows the E3 ligase complex to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can continue its catalytic cycle.

EN106 functions by disrupting the natural interaction between FEM1B and its substrate, FNIP1, which is critical during the reductive stress response. By covalently binding to the substrate recognition site, EN106 effectively commandeers the E3 ligase for TPD applications.

Quantitative Data Summary

The following tables summarize key performance data for EN106 and PROTACs derived from it, as reported in the literature.

Table 1: Ligand Binding and Engagement

| Compound | Description | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| EN106 | Covalent FEM1B Recruiter | Fluorescence Polarization (IC₅₀) | 2.2 µM |

| NJH-2-030 | Alkyne-functionalized EN106 derivative | Fluorescence Polarization (IC₅₀) | 0.67 µM | |

Table 2: PROTAC Degradation Efficacy

| PROTAC | Target | E3 Ligase Recruiter | Cell Line | Value Type | Value | Reference(s) |

|---|---|---|---|---|---|---|

| NJH-1-106 | BRD4 | EN106 | HEK293T | DC₅₀ | 250 nM | |

| Dₘₐₓ | 94% | |||||

| NJH-2-142 | BCR-ABL | EN106 | K562 | N/A | Degradation Observed | |

| FF2049 (1g) | HDAC1 | EN106 | MM.1S | DC₅₀ | 257 nM |

| | | | | Dₘₐₓ | 85% | |

Experimental Workflow and Protocols

Developing a novel PROTAC using EN106 involves a systematic workflow from design and synthesis to cellular validation.

Protocol 1: Synthesis of an EN106-Based PROTAC (General Scheme)

This protocol outlines a general synthetic strategy for linking EN106 to a POI ligand (e.g., JQ1 for BRD4) via different linkers, based on published methods.

-

Synthesize the EN106 Core: Prepare the chloroacetamide intermediate of EN106. This typically involves steps such as nitro group reduction, alkylation, and acylation.

-

Prepare the Linker: Synthesize a linker of desired length and composition (e.g., PEG, alkyl chain) with appropriate functional groups for conjugation on both ends.

-

Prepare the POI Ligand: The POI ligand (e.g., JQ1) should have a suitable attachment point for the linker that does not disrupt its binding to the target protein.

-

Conjugation: a. Attach the linker to the POI ligand using standard coupling chemistry (e.g., amide bond formation). b. Purify the POI-linker intermediate. c. Couple the POI-linker intermediate to the EN106 core structure to yield the final PROTAC molecule.

-

Purification and Characterization: a. Purify the final PROTAC compound using techniques such as high-performance liquid chromatography (HPLC). b. Characterize the structure and confirm its identity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: In Vitro Binding Assessment (Fluorescence Polarization Assay)

This competitive assay measures the ability of the synthesized PROTAC to disrupt the interaction between FEM1B and its natural substrate degron, FNIP1.

Materials:

-

Recombinant human FEM1B protein.

-

Fluorescently-labeled FNIP1 degron peptide (e.g., TAMRA-FNIP1).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

Test compounds (EN106, PROTACs) dissolved in DMSO.

-

384-well, non-stick, black plates.

-

Plate reader capable of measuring fluorescence polarization.

Methodology:

-

Prepare a solution of recombinant FEM1B and fluorescently-labeled FNIP1 degron in assay buffer at concentrations optimized for a stable FP signal.

-

Serially dilute the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, then dilute into assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include DMSO-only controls (for 0% inhibition) and a control without FEM1B (for 100% inhibition).

-

Add the FEM1B/FNIP1-probe mixture to all wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Target Degradation Assay (Western Blot)

This protocol determines the efficacy and selectivity of the PROTAC in degrading the target protein within a cellular context.

Materials:

-

Relevant human cell line (e.g., HEK293T for BRD4, K562 for BCR-ABL).

-

Cell culture medium and supplements.

-

Test compounds (PROTAC, EN106 alone, POI ligand alone).

-

Proteasome inhibitor (e.g., MG132 or epoxomicin) for mechanistic control.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

Methodology:

-

Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Compound Treatment: a. Treat cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). A typical starting concentration range is 1 nM to 10 µM. b. Include the following controls:

- Vehicle control (DMSO).

- POI ligand alone (at the same concentration as the highest PROTAC dose).

- EN106 alone (at the same concentration as the highest PROTAC dose).

- Co-treatment of the PROTAC with a proteasome inhibitor (e.g., 10 µM MG132, pre-incubated for 1-2 hours) to confirm proteasome-dependent degradation.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: a. Normalize protein amounts and separate lysates by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescent substrate and image the bands. e. Strip the membrane (if necessary) and re-probe for the loading control.

-

Data Analysis: a. Perform densitometry analysis on the protein bands. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of remaining protein relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

References

- 1. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

EN106 solubility and preparation for experimental use

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN106 is a potent, cell-permeable, covalent inhibitor of the CUL2 E3 ligase substrate receptor FEM1B[1]. By targeting cysteine 186 (C186) within FEM1B, EN106 effectively disrupts the interaction between FEM1B and its substrate, FNIP1[1]. This disruption has significant downstream effects, including the reduction of oxidative stress and the modulation of key signaling pathways, making EN106 a valuable tool for research in areas such as angiogenesis and cancer biology.[2] In human umbilical vein endothelial cells (HUVECs), EN106 has been shown to rescue high glucose-induced impaired angiogenesis. Furthermore, it exhibits antioxidant effects by reducing malondialdehyde (MDA) content, inhibiting the generation of reactive oxygen species (ROS), and suppressing the activation of the NF-κB signaling pathway.

These application notes provide detailed information on the solubility of EN106, protocols for its preparation and use in common experimental settings, and a summary of its known biological activities.

Physicochemical and Solubility Data

EN106 is a white to beige powder. For ease of comparison, its key properties and solubility in various solvents are summarized in the tables below.

Table 1: Physicochemical Properties of EN106

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃ClN₂O₃ | |

| Molecular Weight | 280.71 g/mol | |

| CAS Number | 757192-67-9 | |

| Purity | ≥98% (HPLC) | |

| Storage Temperature | 2-8°C |

Table 2: Solubility of EN106

| Solvent | Concentration | Comments | Reference |

| DMSO | 250 mg/mL (890.60 mM) | Requires ultrasonic treatment. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | |

| DMSO | 2 mg/mL | Clear solution, may require warming. |

Experimental Protocols

Preparation of EN106 Stock Solutions

Objective: To prepare a concentrated stock solution of EN106 for subsequent dilution in cell culture media or other experimental buffers.

Materials:

-

EN106 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials